molecular formula C14H26N2 B4922651 N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine

N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B4922651
M. Wt: 222.37 g/mol
InChI Key: LQHKDSWYWCZCSA-UHFFFAOYSA-N
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Description

N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine is a novel compound that has garnered interest in the field of medicinal chemistry. This compound is a derivative of norcamphor and features a bicyclic structure with a piperidine moiety. It has shown potential as an uncompetitive NMDA receptor antagonist, making it a promising candidate for the treatment of neurodegenerative disorders and other glutamate-dependent conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of an appropriately substituted bromobenzene with magnesium to form a Grignard reagent. This reagent is then reacted with commercially available norcamphor to yield the desired alcohol . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine stands out due to its unique bicyclic structure and piperidine moiety, which contribute to its distinct pharmacological properties. Its ability to act as an uncompetitive NMDA receptor antagonist makes it a valuable compound for further research and potential therapeutic development .

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-2-7-16(8-3-1)9-6-15-14-11-12-4-5-13(14)10-12/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHKDSWYWCZCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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